molecular formula C18H13ClN2O4S2 B2996387 5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 921919-49-5

5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2996387
CAS No.: 921919-49-5
M. Wt: 420.88
InChI Key: FVVJZUPFRSKDQG-UHFFFAOYSA-N
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Description

5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core. This seven-membered heterocyclic ring contains oxygen and nitrogen atoms at positions 1 and 4, respectively. Key structural features include:

  • 10-Methyl group: Enhances steric bulk and modulates lipophilicity.
  • 11-Oxo group: Introduces a hydrogen-bond acceptor.

Properties

IUPAC Name

5-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S2/c1-21-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)18(21)22)20-27(23,24)17-9-8-16(19)26-17/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJZUPFRSKDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carboxylic acids or their derivatives. Subsequent chlorination and sulfonation steps introduce the chlorine and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the sulfonamide group or other functional groups present in the molecule.

  • Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amine derivatives or other reduced forms of the compound.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly as a lead compound for new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved would likely be related to the compound's interactions with these targets, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to dibenzo[b,f][1,4]thiazepine and oxazepine derivatives reported in the literature. Below is a systematic comparison:

Core Heterocyclic Structure

Compound Core Structure Key Heteroatoms Electronic Effects
Target Compound Dibenzo[b,f][1,4]oxazepine O (oxygen) Higher electronegativity; smaller atomic radius enhances hydrogen-bonding potential.
Jin et al. Thiazepine Derivatives Dibenzo[b,f][1,4]thiazepine S (sulfur) Larger atomic radius; increased lipophilicity and π-π stacking potential .

Substituent Analysis

Compound (Reference) R10 Group R2 Substituent Molecular Weight (g/mol) Bioactivity Notes
Target Compound Methyl 5-Chlorothiophene-2-sulfonamide ~409.6 Hypothetical D2 antagonist (untested).
10-Ethyl-N-(4-methylbenzyl)-... (20) Ethyl 4-Methylbenzyl carboxamide 419.1 D2 receptor antagonist; moderate potency .
N-(4-Methoxyphenyl)-... (36) Methyl 4-Methoxyphenyl carboxamide 407.1 Improved solubility due to methoxy group .
Compound Methyl 4-Chlorophenyl methanesulfonamide 442.9 Structural similarity to target compound; sulfonamide enhances acidity .

Pharmacological Implications

  • Sulfonamide vs.
  • Chlorothiophene vs. Aromatic Substituents : The 5-chlorothiophene group may enhance metabolic stability over phenyl groups (e.g., ’s dimethoxybenzenesulfonamide) due to reduced cytochrome P450 susceptibility .

Table 1: Structural and Functional Comparison

Parameter Target Compound 10-Ethyl Thiazepine (20) Compound
Core Structure Oxazepine (O) Thiazepine (S) Oxazepine (O)
R10 Substituent Methyl Ethyl Methyl
R2 Functional Group Sulfonamide (thiophene-linked) Carboxamide (benzyl-linked) Sulfonamide (phenyl-linked)
Molecular Weight ~409.6 419.1 442.9
Therapeutic Potential Hypothetical CNS agent Confirmed D2 antagonist Undisclosed

Key Observations :

  • Lipophilicity : Thiazepine derivatives (e.g., compound 20) are more lipophilic (logP ≈ 3.5-4.0) than oxazepines due to sulfur’s polarizability .
  • Bioactivity : Carboxamide derivatives (e.g., compound 36) show moderate D2 receptor binding (IC₅₀ ~100 nM), while sulfonamide-based compounds (target, ) may exhibit improved potency .

Biological Activity

5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's structural characteristics, synthesis methods, and biological activities, supported by relevant data and research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Chloro group : Enhances lipophilicity and potential receptor interactions.
  • Thiophene moiety : Known for its biological activity, including antimicrobial and anticancer properties.
  • Dibenzo[b,f][1,4]oxazepine core : Implicated in neuropharmacological effects.

The molecular formula is C18H13ClN2O4S2C_{18}H_{13}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 386.83 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Coupling of thiophene derivatives with dibenzo[b,f][1,4]oxazepine precursors.
  • Reagents : Commonly used coupling agents include various amines and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction Conditions : Conducted at temperatures between -10°C to 150°C depending on the specific reaction pathway.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives similar to this compound. For instance:

  • Compounds derived from sulfonamides have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • A study reported that certain sulfonamide derivatives exhibited moderate antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 7.81 µg/mL to over 100 µg/mL against strains like E. coli and Staphylococcus aureus .
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aE. coli31 ± 0.127.81
9aE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-

Antioxidant Activity

Research indicates that compounds similar to this sulfonamide exhibit antioxidant properties:

  • The DPPH radical scavenging method demonstrated that some derivatives possess significant antioxidant activity, with IC50 values indicating effective free radical scavenging capabilities .
CompoundDPPH IC50 (mM)
5b0.66
5g0.81

Case Studies

  • Antimicrobial Screening : A systematic evaluation of various sulfonamide derivatives revealed that while many showed limited antibacterial activity, some exhibited promising results against specific pathogens, highlighting their potential as therapeutic agents in treating bacterial infections .
  • Neuropharmacological Potential : Given its structural features resembling known neuroactive compounds, this sulfonamide derivative is being investigated for its effects on dopamine receptors, which may have implications in treating neurological disorders.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide, and what hazards require mitigation during synthesis?

Methodological Answer: The synthesis of structurally similar sulfonamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, analogous compounds (e.g., thiophene-2-sulfonamide derivatives) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Key hazards include handling explosive intermediates like diazo compounds and toxic reagents such as diacetyl imidates. Risk mitigation requires:

  • Use of explosion-proof equipment and fume hoods for volatile reagents.
  • Real-time monitoring of reaction conditions (e.g., temperature, pH) to prevent exothermic side reactions.
  • Post-reaction neutralization protocols for reactive byproducts (e.g., quenching with methanol or sodium sulfate) .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: Comprehensive characterization should include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns, particularly for the dibenzooxazepin and thiophene moieties .
  • Infrared Spectroscopy (IR): Identification of sulfonamide (S=O stretching ~1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns.
  • HPLC-PDA/ELSD: For purity assessment, using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to detect trace impurities .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthesis yield of this compound while minimizing side-product formation?

Methodological Answer: Yield optimization requires systematic experimentation:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., reaction time, catalyst loading, solvent polarity). For example, a split-plot design with replicates (as in agricultural chemistry studies) can isolate critical factors .
  • In Situ Monitoring: Techniques like ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Catalyst Screening: Test palladium or copper catalysts for coupling steps, noting that electron-deficient aryl halides may require Buchwald-Hartwig conditions .

Q. Q4. How should contradictory data on this compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. A robust resolution strategy includes:

  • Reproducibility Checks: Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-Response Analysis: Quantify activity thresholds using Hill plots to distinguish specific effects from nonspecific toxicity.
  • Impurity Profiling: Compare bioactive vs. inactive batches via LC-MS to identify confounding impurities (e.g., residual solvents or degradation products) .

Q. Q5. What environmental fate studies are critical for assessing this compound’s ecological risks?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Abiotic Stability: Hydrolysis/photolysis studies under varying pH and UV conditions.
  • Biotic Degradation: Use OECD 301/302 tests with activated sludge or soil microbiota to measure biodegradation half-lives.
  • Bioaccumulation Potential: Calculate logP values (e.g., via HPLC-derived retention times) and model trophic transfer using quantitative structure-activity relationships (QSAR).

Q. Q6. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection: Prioritize proteins with structural homology to known sulfonamide targets (e.g., carbonic anhydrase or cyclooxygenase isoforms) .
  • Docking Workflow:
    • Prepare the ligand (protonation states, tautomer enumeration) using tools like OpenBabel.
    • Grid-based docking (AutoDock Vina) with flexible side chains in the binding pocket.
    • Validate with molecular dynamics simulations (AMBER/NAMD) to assess binding stability under physiological conditions.

Q. Q7. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests: Compare treatment groups in randomized block designs (e.g., Tukey’s HSD for multiple comparisons) .
  • Machine Learning: Apply random forest models to identify structural features correlating with toxicity.

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